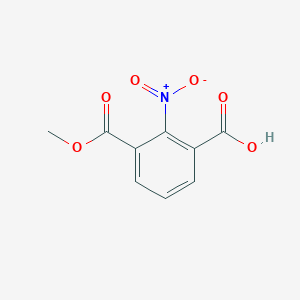

3-(Methoxycarbonyl)-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .

Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This refers to the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity, stability, etc .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Havaldar et al. (2004) described a synthesis process involving 3-methoxy-5-nitrocinnamic acid, which is closely related to 3-(Methoxycarbonyl)-2-nitrobenzoic acid, to produce a series of compounds with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Solubility and Chemical Properties

- Research by Hart et al. (2015) on the solubility of various benzoic acid derivatives, including 3-nitrobenzoic acid, in different solvents, contributes to understanding the solubility properties of similar compounds like 3-(Methoxycarbonyl)-2-nitrobenzoic acid (Hart et al., 2015).

Complex Formation and Analysis

- Ferenc et al. (2012) synthesized complexes of 3-methoxy-2-nitrobenzoates with rare earth elements and characterized them through various techniques, highlighting the utility of 3-(Methoxycarbonyl)-2-nitrobenzoic acid derivatives in complex formation and analysis (Ferenc, Cristóvão, Sarzyński, & Gluchowska, 2012).

Photochemical Studies

- Franzke and Wokaun (1992) investigated photochemical reactions of nitrobenzoic acid derivatives on silver island films, providing insights into the photochemistry of similar compounds like 3-(Methoxycarbonyl)-2-nitrobenzoic acid (Franzke & Wokaun, 1992).

Thermodynamic Properties

- Silva et al. (1999) studied the thermodynamic properties of methoxy-nitrobenzoic acids, which can be relevant for understanding the properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid (Silva et al., 1999).

Potential Anti-Tumor Agent Synthesis

- Dabbagh et al. (2004) investigated the synthesis of methyl-2,4-dimethoxysalicylate, a potential anti-tumor agent, using a precursor similar to 3-(Methoxycarbonyl)-2-nitrobenzoic acid (Dabbagh, Noroozi-Pesyan, Patrick, & James, 2004).

Mécanisme D'action

Target of Action

It is known that similar compounds interact withReceptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s worth noting that similar compounds are known to enhance the function ofgamma-aminobutyric acid type A receptors . These receptors are primarily responsible for inhibitory neurotransmission in the central nervous system .

Biochemical Pathways

It’s known that similar compounds are involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds are known to undergorapid metabolism . This rapid metabolism results in a short half-life, which can impact the bioavailability of the compound .

Result of Action

Similar compounds are known to produceloss of righting reflex in tadpoles, indicating a potential sedative effect .

Action Environment

It’s known that similar compounds exhibitexceptionally mild and functional group tolerant reaction conditions , indicating a potential for stability in various environments .

Safety and Hazards

Propriétés

IUPAC Name |

3-methoxycarbonyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUULGBPUCNUUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646614 |

Source

|

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

CAS RN |

861593-27-3 |

Source

|

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.